molecular formula C23H38O9 B14659249 Ethenyl acetate;2-ethylhexyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;prop-2-enoic acid CAS No. 50862-46-9

Ethenyl acetate;2-ethylhexyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;prop-2-enoic acid

Cat. No.: B14659249
CAS No.: 50862-46-9
M. Wt: 458.5 g/mol
InChI Key: BERFLUGYZIYQJE-UHFFFAOYSA-N
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Description

The compound “Ethenyl acetate; 2-ethylhexyl prop-2-enoate; 2-hydroxyethyl prop-2-enoate; prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications. These compounds are commonly used in various industrial and scientific applications due to their versatile chemical properties.

Chemical Reactions Analysis

Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and coatings. It can also undergo hydrolysis to produce acetic acid and ethylene .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form polymers used in adhesives and sealants. It can also react with other monomers such as vinyl acetate and styrene to form copolymers .

2-Hydroxyethyl Prop-2-enoate: 2-Hydroxyethyl prop-2-enoate can undergo polymerization to form hydrogels, which are used in biomedical applications. It can also react with isocyanates to form urethane acrylates .

Prop-2-enoic Acid: Prop-2-enoic acid can undergo various reactions such as polymerization to form polyacrylic acid, which is used in superabsorbent materials. It can also react with alcohols to form esters and with amines to form amides .

Scientific Research Applications

Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings. It is also used as a precursor for the production of polyvinyl alcohol .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of pressure-sensitive adhesives, sealants, and coatings. It is also used in the manufacture of elastomers and plastics .

2-Hydroxyethyl Prop-2-enoate: 2-Hydroxyethyl prop-2-enoate is used in the production of hydrogels for biomedical applications, including drug delivery systems and wound dressings. It is also used in the manufacture of coatings and adhesives .

Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in diapers and other absorbent products. It is also used in the manufacture of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action for these compounds varies depending on their application. For example, in polymerization reactions, the vinyl group in ethenyl acetate and 2-ethylhexyl prop-2-enoate undergoes free-radical polymerization to form long-chain polymers. In the case of 2-hydroxyethyl prop-2-enoate, the hydroxyl group can react with isocyanates to form urethane linkages, which are used in the production of urethane acrylates .

Comparison with Similar Compounds

Ethenyl Acetate: Similar compounds include methyl acetate, ethyl acetate, and butyl acetate. Ethenyl acetate is unique due to its ability to undergo polymerization to form polyvinyl acetate .

2-Ethylhexyl Prop-2-enoate: Similar compounds include butyl acrylate and methyl acrylate. 2-Ethylhexyl prop-2-enoate is unique due to its branched structure, which provides flexibility and toughness to the resulting polymers .

2-Hydroxyethyl Prop-2-enoate: Similar compounds include hydroxypropyl acrylate and hydroxybutyl acrylate. 2-Hydroxyethyl prop-2-enoate is unique due to its ability to form hydrogels with high water content .

Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its ability to form superabsorbent polymers .

Properties

CAS No.

50862-46-9

Molecular Formula

C23H38O9

Molecular Weight

458.5 g/mol

IUPAC Name

ethenyl acetate;2-ethylhexyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C11H20O2.C5H8O3.C4H6O2.C3H4O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-5(7)8-4-3-6;1-3-6-4(2)5;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;2,6H,1,3-4H2;3H,1H2,2H3;2H,1H2,(H,4,5)

InChI Key

BERFLUGYZIYQJE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CC(=O)OC=C.C=CC(=O)O.C=CC(=O)OCCO

Related CAS

50862-46-9

Origin of Product

United States

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